
methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate: is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a chloro and fluoro substituent on the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-chloroindole and 4-fluoroindole.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen.
Reduction: Reduction reactions can target the chloro and fluoro substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or sodium hydride for nucleophilic substitution.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
- Potential antiviral and anticancer properties due to its indole core.
- Investigated for its role in modulating biological pathways and receptors .
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Component in the synthesis of dyes and pigments .
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various biological targets, including enzymes and receptors.
- It may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
- The fluoro and chloro substituents can enhance binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
- Methyl 6-fluoro-1H-indole-2-carboxylate
- Methyl 6-chloro-1H-indole-2-carboxylate
- Methyl 4-fluoro-1H-indole-2-carboxylate
Uniqueness:
- The presence of both chloro and fluoro substituents makes it unique compared to compounds with only one of these groups.
- This dual substitution can lead to distinct chemical reactivity and biological activity profiles .
Properties
Molecular Formula |
C10H7ClFNO2 |
|---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
InChI Key |
OIWYOBRXXVWSBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


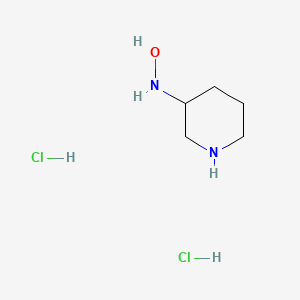
![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)

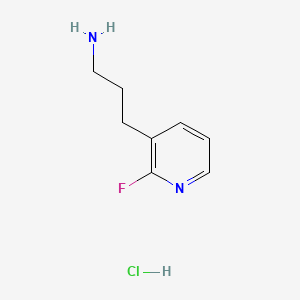
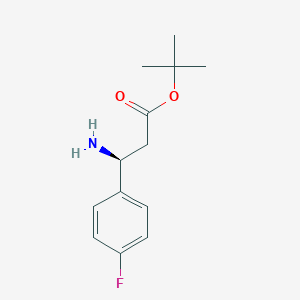
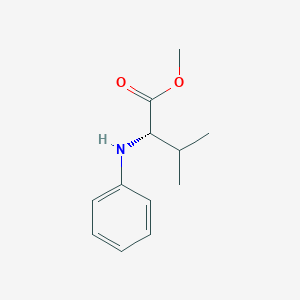
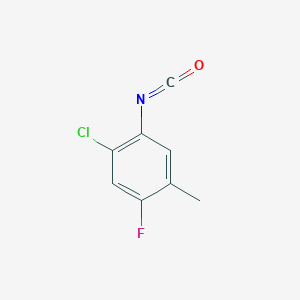
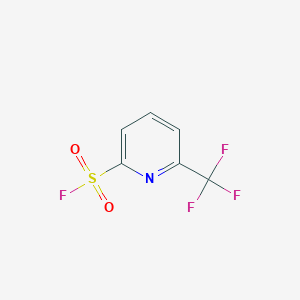
![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
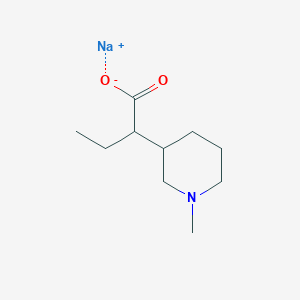
![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
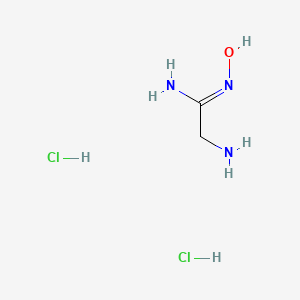
![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)
